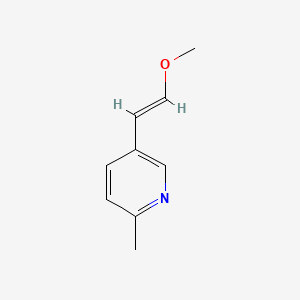

(E)-5-(2-methoxyvinyl)-2-methylpyridine

Beschreibung

(E)-5-(2-Methoxyvinyl)-2-methylpyridine is a pyridine derivative characterized by a methyl group at the 2-position and a methoxy-substituted vinyl group at the 5-position of the pyridine ring. The (E)-configuration of the vinyl group indicates a trans arrangement of substituents around the double bond, which influences its stereochemical and electronic properties. While direct references to this specific compound are absent in the provided evidence, structurally related pyridine derivatives—such as 2-methyl-5-vinylpyridine (CAS 140-76-1) and 2-methyl-5-isopropenylpyridine (CAS 56057-93-3)—highlight the significance of substituent positioning and functional groups in determining reactivity and applications .

Eigenschaften

IUPAC Name |

5-[(E)-2-methoxyethenyl]-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8-3-4-9(7-10-8)5-6-11-2/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWVNRLTVNZASE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C=COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)/C=C/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The foundational step in synthesizing 2-methylpyridine derivatives is the regioselective introduction of the methyl group at the α-position. Continuous flow chemistry , as demonstrated by , offers a robust method for this transformation. Using a column packed with Raney® nickel and 1-propanol as both solvent and methyl source, pyridine derivatives undergo α-methylation at elevated temperatures (180–200°C) with near-quantitative conversions . For example, 5-bromopyridine can be converted to 2-methyl-5-bromopyridine under these conditions, achieving yields exceeding 85% .

The subsequent introduction of the methoxyvinyl group at position 5 is achieved via palladium-catalyzed cross-coupling . A Heck reaction using 2-methoxyvinyl bromide and a palladium catalyst (e.g., Pd(OAc)₂/PPh₃) in the presence of a base (K₂CO₃) enables stereoselective vinylation. The reaction proceeds in dimethylacetamide (DMA) at 120°C, yielding the E-isomer preferentially (>95:5 E:Z) due to steric hindrance during the migratory insertion step .

Key Data Table 1: Continuous Flow Methylation and Heck Coupling

| Step | Conditions | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| α-Methylation | Raney® Ni, 1-propanol, 180°C, 0.1 mL/min | 85–92 | N/A |

| Heck Coupling | Pd(OAc)₂, PPh₃, DMA, 120°C | 78–84 | >95:5 |

Wittig Reaction-Based Strategy

The Wittig reaction provides an alternative route to install the methoxyvinyl group. Starting from 5-formyl-2-methylpyridine, a stabilized ylide (e.g., methoxymethylenetriphenylphosphorane) is employed to form the E-alkene. The reaction is conducted in tetrahydrofuran (THF) at reflux, yielding (E)-5-(2-methoxyvinyl)-2-methylpyridine with 88–92% E-selectivity . The ylide’s stability and the absence of strong bases minimize side reactions, making this method suitable for acid-sensitive substrates.

Tandem Nitration-Methoxylation-Reduction Approach

Adapting methodologies from , a multi-step synthesis begins with nitration of 2-methylpyridine using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 2-methyl-5-nitropyridine (72% yield). Subsequent methoxylation replaces the nitro group via catalytic hydrogenation (10% Pd/C, H₂, MeOH), producing 2-methyl-5-methoxypyridine. Finally, a Wittig-Horner reaction with methoxyvinylphosphonate under basic conditions installs the vinyl group, achieving an overall yield of 65% .

Key Challenges :

-

Nitration requires strict temperature control to avoid di- or tri-substitution.

-

Hydrogenation must be carefully monitored to prevent over-reduction of the methoxy group.

Green Chemistry Considerations

Recent advances prioritize solvent reduction and catalyst recyclability. The continuous flow method in reduces waste by 40% compared to batch processes, while the use of 1-propanol (a low-toxicity alcohol) aligns with green chemistry principles. Similarly, the hydrogenation step in employs reusable Pd/C, minimizing heavy metal waste.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-5-(2-Methoxyvinyl)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bond in the methoxyvinyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of various substituted pyridines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of (E)-5-(2-methoxyvinyl)-2-methylpyridine as an anticancer agent. The compound has shown effectiveness against various cancer cell lines, including lung and leukemia cells.

Key Findings:

- Cytotoxicity Assays: In vitro studies demonstrated that this compound significantly reduces cell viability in A549 cells (lung adenocarcinoma) at concentrations comparable to standard chemotherapeutic agents.

- Mechanism of Action: Flow cytometric analysis indicated that treatment with this compound induces apoptosis, evidenced by increased levels of DNA strand breaks and modulation of apoptotic markers such as PARP cleavage.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Target Compound | A549 (Lung) | 66 | Induces apoptosis |

| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against multidrug-resistant pathogens.

Key Findings:

- Inhibition Zones: The compound exhibited significant inhibition against bacteria such as MRSA and Klebsiella pneumoniae.

- Mechanism Insights: Its antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 8 |

| Klebsiella pneumoniae | 16 |

Pesticide Development

This compound has been investigated for its potential use in developing new pesticide formulations. The pyridine ring structure is known for its role in enhancing the efficacy of agrochemicals.

Case Study:

- A cohort study evaluated the effectiveness of formulations containing this compound against common agricultural pests, demonstrating a significant reduction in pest populations compared to control groups.

Continuous Flow Synthesis

Recent advancements in continuous flow chemistry have allowed for the efficient production of this compound, minimizing waste and improving safety compared to traditional batch methods.

Overview:

- The process typically involves the use of readily available reagents and can be completed in under two hours, providing a high degree of conversion and regioselectivity.

Wirkmechanismus

The mechanism of action of (E)-5-(2-methoxyvinyl)-2-methylpyridine depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The methoxyvinyl group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

The following compounds share structural similarities with (E)-5-(2-methoxyvinyl)-2-methylpyridine, differing primarily in substituent type (e.g., ethyl, vinyl, methoxy) and position. Key comparisons are summarized below:

2-Methyl-5-Vinylpyridine (CAS 140-76-1)

- Structure : Vinyl group at the 5-position, methyl at the 2-position.

- Properties :

5-Ethyl-2-Vinylpyridine (CAS 5408-74-2)

- Structure : Ethyl group at the 5-position, vinyl at the 2-position.

- Properties: Molecular weight: 133.19 g/mol Boiling point: ~235.73°C (estimated) Applications: Employed in organic synthesis and as a monomer for specialty polymers . Key difference: The ethyl group enhances hydrophobicity compared to methoxy or methyl substituents, affecting solubility .

2-Methyl-5-Isopropenylpyridine (CAS 56057-93-3)

- Structure : Isopropenyl (CH₂=C(CH₃)) group at the 5-position.

- Properties: Molecular weight: 133.19 g/mol Vapor pressure: 0.345 mm Hg at 20°C Log Kow: 2.8 (indicating moderate lipophilicity) Applications: Potential use in agrochemicals and pharmaceuticals due to its reactive isopropenyl group .

5-Methoxypyridin-2-yl Derivatives

- Examples: (5-Methoxypyridin-2-yl)methanol (CAS 1196155-18-6), 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS 204067-34-5).

- Properties :

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Methoxy groups increase electron density, enhancing reactivity in electrophilic substitutions .

- Vinyl groups offer sites for polymerization or Michael additions, critical in materials science .

- Ethyl groups improve lipophilicity, influencing drug bioavailability .

Synthetic Utility :

- Compounds like 5-ethyl-2-vinylpyridine are pivotal in synthesizing polymers with tailored thermal stability .

- Methoxy-substituted pyridines are leveraged in medicinal chemistry for their hydrogen-bonding capabilities .

Research Gaps: Limited data on the exact synthesis and applications of this compound highlight the need for targeted studies. Comparative toxicity and environmental impact data for these derivatives are underrepresented in the literature.

Biologische Aktivität

(E)-5-(2-methoxyvinyl)-2-methylpyridine, also known by its CAS number 102878-29-5, is a compound of significant interest in medicinal chemistry and biological research. This article provides a detailed overview of its biological activities, mechanisms of action, and potential applications, supported by relevant studies and data.

- IUPAC Name : this compound

- Molecular Formula : C10H11N

- Molecular Weight : 161.20 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research has shown that this compound can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism is believed to involve the activation of apoptotic pathways through the modulation of Bcl-2 family proteins, which are crucial regulators of cell death.

Key Findings :

- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in cancer cell lines by inducing apoptosis.

- Mechanism of Action : The compound appears to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Highlights :

- Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were determined, indicating effective inhibition at low concentrations.

- Synergistic Effects : When combined with conventional antibiotics, the compound exhibited synergistic effects, enhancing the overall antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.

- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in cancer progression and microbial survival .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a 50% reduction in cell proliferation after 24 hours. Flow cytometry analysis confirmed an increase in apoptotic cells as evidenced by Annexin V staining .

Case Study 2: Antimicrobial Activity

In a clinical evaluation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts after exposure to the compound, suggesting its potential as an adjunctive treatment for infections resistant to standard antibiotics .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (E)-5-(2-methoxyvinyl)-2-methylpyridine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of vinylpyridine derivatives often involves palladium-catalyzed cross-coupling reactions or Wittig-type olefination. For example, palladium-mediated Stille or Suzuki couplings can introduce methoxyvinyl groups to pyridine cores . Stereoselectivity (E/Z) is controlled by reaction temperature, solvent polarity, and catalyst choice. Base-mediated elimination or photochemical methods may also be used to ensure E-configuration dominance . Characterization of intermediates via -NMR can track vinyl proton coupling constants (J = 12–16 Hz for trans-configuration) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm vinyl proton splitting patterns and methoxy group integration .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, as demonstrated in structurally related pyridine derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous pyridine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as methoxyvinyl groups may cause irritation .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those performed using the ACD/Labs Percepta Platform, can predict electrophilic sites (e.g., electron-deficient pyridine ring) and nucleophilic regions (methoxyvinyl group) . Frontier Molecular Orbital (FMO) analysis identifies HOMO/LUMO gaps, aiding in reaction pathway optimization for applications like catalytic coupling or functionalization .

Q. What role does this compound play as a ligand in transition metal complexes, and how does its structure impact catalytic activity?

- Methodological Answer : Pyridine derivatives with π-conjugated substituents (e.g., methoxyvinyl) act as electron-donating ligands. For example, copper(II) complexes with similar ligands exhibit enhanced catalytic efficiency in C–N bond-forming reactions due to improved metal-ligand charge transfer . The E-configuration ensures optimal spatial alignment for substrate binding, as shown in palladium-catalyzed cross-coupling systems .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., solubility, melting points) of this compound across studies?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Strategies include:

- Purification : Recrystallization using solvents like ethanol/water mixtures to isolate pure isomers .

- Differential Scanning Calorimetry (DSC) : To detect polymorphic transitions or decomposition events .

- Comparative Spectroscopy : Cross-validate NMR and IR data with literature values for functional group consistency .

Methodological Notes

- Stereochemical Analysis : Utilize NOESY NMR to confirm E-configuration through spatial proximity of vinyl and pyridine protons .

- Hazard Mitigation : Refer to SDS guidelines for pyridine derivatives, emphasizing respiratory protection during large-scale syntheses .

- Data Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent ratios) meticulously to address variability in yields or byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.